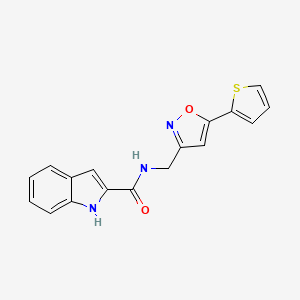

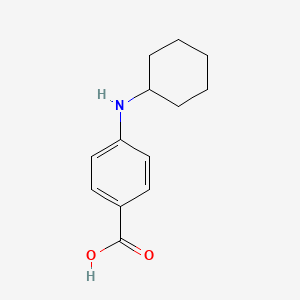

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide, also known as THIP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THIP is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptors in the brain.

科学的研究の応用

Anticancer Properties

A study by Hassan et al. (2021) explored the synthesis of novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity across various human cancer cell lines, including colorectal, breast, liver, and lung carcinomas. The study's molecular hybridization approach yielded compounds with excellent anticancer inhibition, particularly against the HepG2 liver cancer cell line, with promising IC50 values when compared to the standard reference drug, doxorubicin. Further investigations into cell cycle analysis and apoptosis in HepG2 cells, along with enzymatic assays and molecular docking studies, suggest these compounds as strong candidates for anticancer drugs (Hassan et al., 2021).

Bioisosteric Replacement and Research Chemicals

McLaughlin et al. (2016) reported on the synthesis and characterization of a research chemical, identified due to mislabeling, which showcases the bioisosteric replacement of an indazole ring, commonly found in synthetic cannabinoids, with a pyrazole core. This study highlights the structural analysis and differentiation of regioisomers, providing insight into the complexity of synthetic compounds and their potential pharmacological activities, which remain to be explored (McLaughlin et al., 2016).

Enzymatic Inhibition

Knecht and Löffler (1998) investigated the inhibitory effects of isoxazol derivatives on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. Their findings revealed that these compounds exhibit differential inhibitory potency across species, providing valuable insights for the development of immunosuppressive agents. This study underscores the relevance of such derivatives in modulating immune cell functions and their potential therapeutic applications (Knecht & Löffler, 1998).

Crystal Structure Analysis

Smith et al. (1991) conducted a detailed structural analysis of an isoxazole amino ester, contributing to the understanding of molecular geometry, steric interactions, and the implications for compound stability and reactivity. This type of research is fundamental in the design and synthesis of new chemical entities with potential pharmacological applications (Smith et al., 1991).

特性

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-17(14-8-11-4-1-2-5-13(11)19-14)18-10-12-9-15(22-20-12)16-6-3-7-23-16/h1-9,19H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAAWNHCLUKBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)

![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)